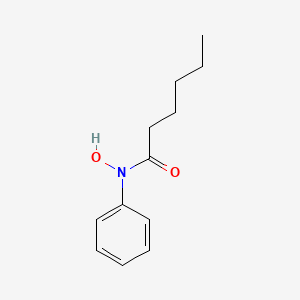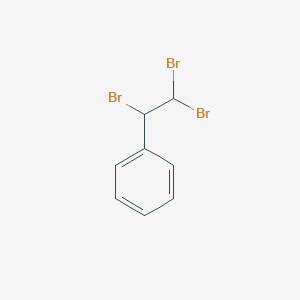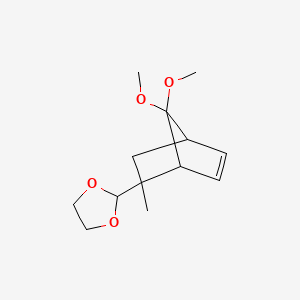
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a dioxolane ring fused with a norbornene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids like zirconium tetrachloride . The reaction is often carried out under reflux conditions with continuous removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more robust and scalable methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or orthoesters can also aid in the efficient removal of water during the reaction .
化学反応の分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学的研究の応用
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
作用機序
The mechanism by which 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal exerts its effects involves the formation of a stable acetal linkage, which protects carbonyl groups from unwanted reactions. This stability is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required . The molecular targets and pathways involved depend on the specific application and the nature of the compound it is interacting with.
類似化合物との比較
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar protective properties but different ring size and stability.
1,3-Dioxolane: A simpler analog with a smaller ring size, often used in similar applications.
Benzo[d][1,3]dioxole: Contains a benzene ring fused with a dioxolane ring, used in the synthesis of various organic compounds.
Uniqueness
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is unique due to its fused norbornene structure, which imparts additional rigidity and stability compared to other dioxolane derivatives. This makes it particularly useful in applications requiring robust protective groups and stable intermediates .
特性
CAS番号 |
31969-68-3 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC名 |
2-(7,7-dimethoxy-2-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O4/c1-12(11-16-6-7-17-11)8-9-4-5-10(12)13(9,14-2)15-3/h4-5,9-11H,6-8H2,1-3H3 |
InChIキー |
RECSUIPCDMEEJH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2C=CC1C2(OC)OC)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


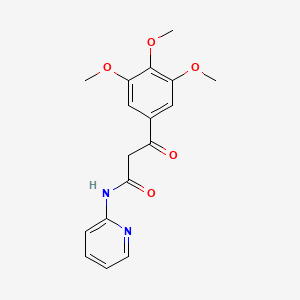
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
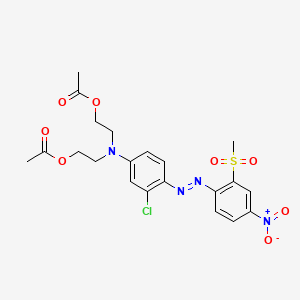
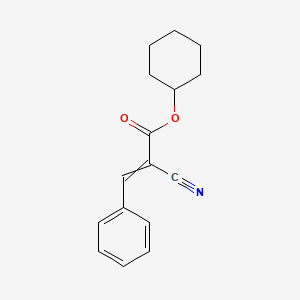
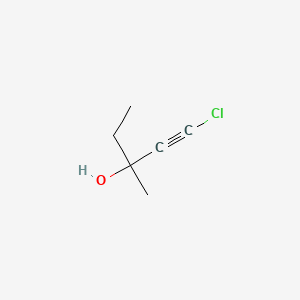
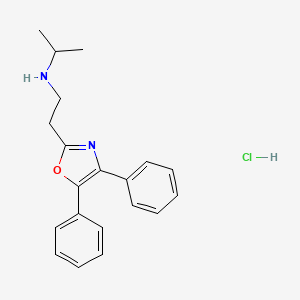
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
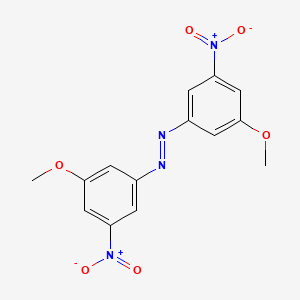
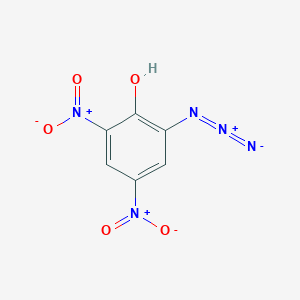
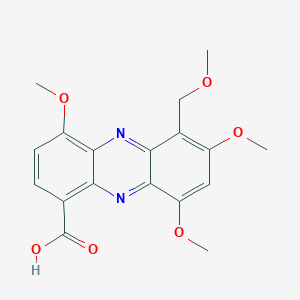
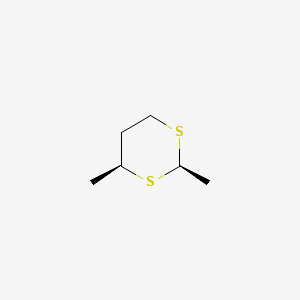
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
